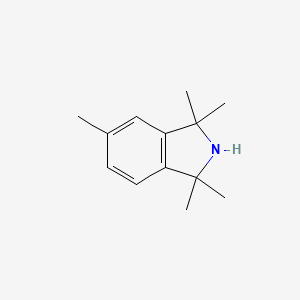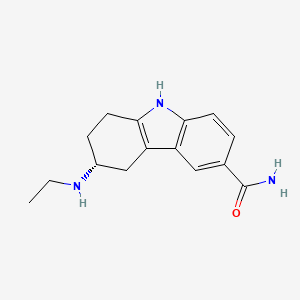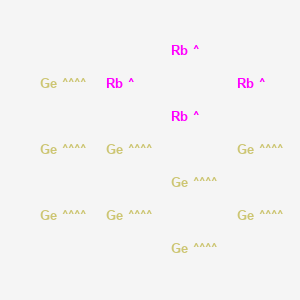![molecular formula C19H40SiSn B12558822 Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane CAS No. 156743-16-7](/img/structure/B12558822.png)
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane is a chemical compound with the molecular formula C15H36SiSn. It is known for its unique structure, which includes both silicon and tin atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane typically involves the reaction of tributylstannyl compounds with trimethylsilyl reagents. One common method is the reaction of tributylstannyl chloride with trimethylsilylacetylene under specific conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature and monitored using techniques like gas chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the tin or silicon atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or stannane derivatives, while reduction may produce simpler hydrocarbons.
Applications De Recherche Scientifique
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-tin bonds.
Biology: The compound is used in the study of biological systems, including the development of new drugs and biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane involves its ability to form stable bonds with other atoms, particularly carbon. The silicon and tin atoms in the compound can participate in various chemical reactions, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: A compound with a similar silicon-containing structure.
Tributylstannyl chloride: A tin-containing compound used in similar reactions.
Trimethylsilyl chloride: Another silicon-containing compound with similar reactivity.
Uniqueness
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane is unique due to its combination of silicon and tin atoms, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis and other scientific applications.
Propriétés
Numéro CAS |
156743-16-7 |
|---|---|
Formule moléculaire |
C19H40SiSn |
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
trimethyl(4-tributylstannylbuta-1,3-dienyl)silane |
InChI |
InChI=1S/C7H13Si.3C4H9.Sn/c1-5-6-7-8(2,3)4;3*1-3-4-2;/h1,5-7H,2-4H3;3*1,3-4H2,2H3; |
Clé InChI |
YYAGYRCOMGYJEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C=CC=C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
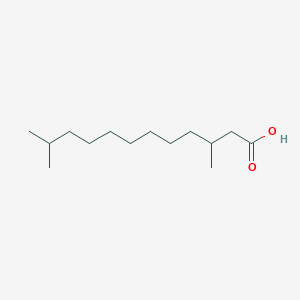
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
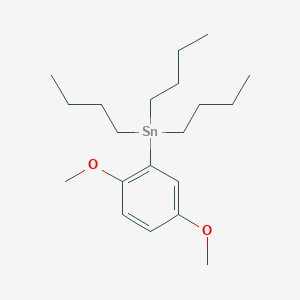
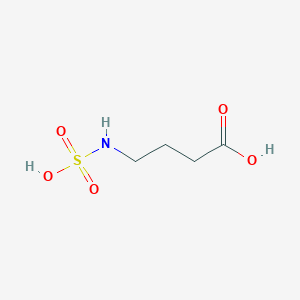
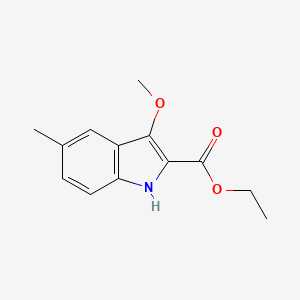

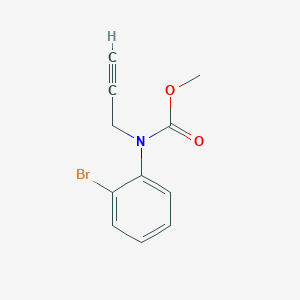
![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)
